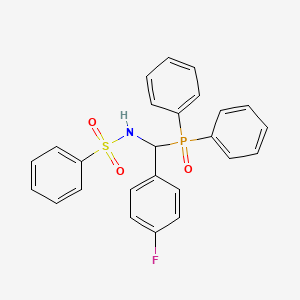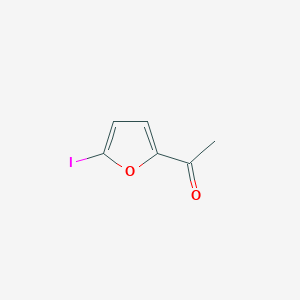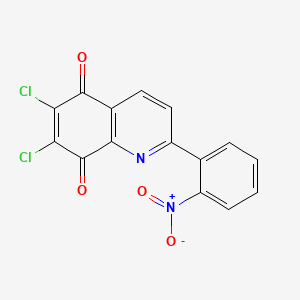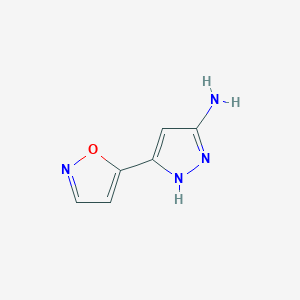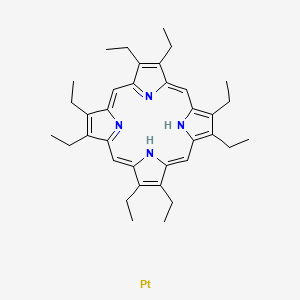
Quinolin-8-yl naphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl naphthalene-1-sulfonate is an organic compound with the molecular formula C19H13NO3S and a molecular weight of 335.38 g/mol . It is a derivative of 8-hydroxyquinoline and naphthalene-1-sulfonic acid, combining the structural features of both these compounds. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl naphthalene-1-sulfonate typically involves the esterification of 8-hydroxyquinoline with naphthalene-1-sulfonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-8-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline and naphthalene derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted quinoline and naphthalene compounds.
Aplicaciones Científicas De Investigación
Quinolin-8-yl naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Quinolin-8-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This property is particularly useful in antimicrobial and antifungal applications, where the compound disrupts the metabolic processes of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activity.
Naphthalene-1-sulfonic acid: Another parent compound with applications in dye and pigment production.
Quinoline derivatives: Compounds with a quinoline moiety, exhibiting diverse biological activities.
Uniqueness
Quinolin-8-yl naphthalene-1-sulfonate is unique due to its combined structural features of 8-hydroxyquinoline and naphthalene-1-sulfonic acid. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Número CAS |
61430-88-4 |
|---|---|
Fórmula molecular |
C19H13NO3S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
quinolin-8-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,18-12-4-7-14-6-1-2-10-16(14)18)23-17-11-3-8-15-9-5-13-20-19(15)17/h1-13H |
Clave InChI |
QOHRAAGCZHXBMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


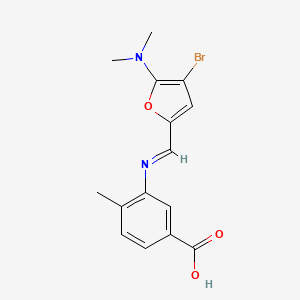
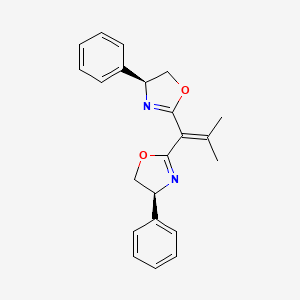


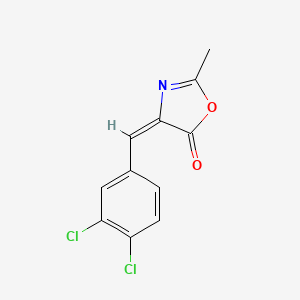
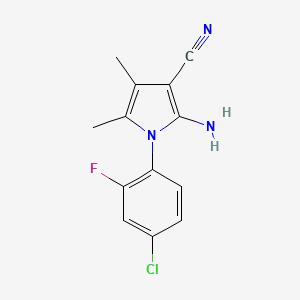

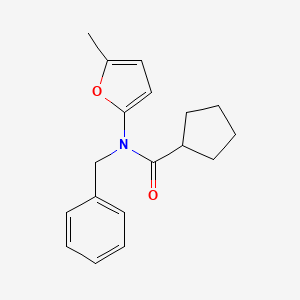
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
